molecular formula C19H16FN5O B2527028 3-(3,5-dimethylphenyl)-6-[(4-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 888424-68-8

3-(3,5-dimethylphenyl)-6-[(4-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2527028
CAS No.: 888424-68-8
M. Wt: 349.369
InChI Key: JNNDAZUZIYYEDH-UHFFFAOYSA-N
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Description

3-(3,5-dimethylphenyl)-6-[(4-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a potent and selective Bruton's Tyrosine Kinase (BTK) inhibitor investigated for its therapeutic potential in B-cell mediated pathologies. BTK is a critical enzyme in the B-cell receptor signaling pathway, which regulates B-cell proliferation, survival, and differentiation. This compound acts by covalently binding to a cysteine residue (Cys481) in the active site of BTK, leading to sustained inhibition of its activity. By blocking BTK signaling, this inhibitor disrupts aberrant B-cell activation, making it a valuable pharmacological tool for researching the mechanisms underlying autoimmune diseases such as rheumatoid arthritis and lupus, as well as B-cell malignancies like chronic lymphocytic leukemia and mantle cell lymphoma. Its research utility extends to in vitro and in vivo models for evaluating the efficacy of BTK pathway suppression, studying resistance mechanisms, and exploring combination therapies. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(3,5-dimethylphenyl)-6-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN5O/c1-12-7-13(2)9-16(8-12)25-18-17(22-23-25)19(26)24(11-21-18)10-14-3-5-15(20)6-4-14/h3-9,11H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNNDAZUZIYYEDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=C(C=C4)F)N=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Starting Compounds

Material Role Purity Specification
5-Amino-1H-1,2,3-triazole-4-carboxamide Core precursor ≥98% (HPLC)
3,5-Dimethylbenzaldehyde Aromatic aldehyde donor ≥97% (GC)
4-Fluorobenzyl bromide Alkylating agent ≥95% (NMR)
Copper(I) iodide Cycloaddition catalyst 99.9% (trace metals)

Solvent Systems

  • Polar aprotic solvents : Dimethylformamide (DMF), dimethylacetamide (DMAc)
  • Ether solvents : Tetrahydrofuran (THF), 1,4-dioxane
  • Chlorinated solvents : Dichloromethane (DCM), chloroform

Stepwise Synthetic Routes

Multicomponent Assembly of the Triazolopyrimidinone Core

The one-pot three-component reaction (3CR) strategy efficiently constructs the bicyclic system:

Procedure :

  • Condensation : 5-Amino-1H-1,2,3-triazole-4-carboxamide (1.0 eq) reacts with 3,5-dimethylbenzaldehyde (1.2 eq) in DMF at 80°C for 6 hours under nitrogen.
  • Cyclization : Addition of ethyl acetoacetate (1.5 eq) and copper(I) iodide (5 mol%) induces ring closure at 120°C for 12 hours.
  • Intermediate isolation : Crude product precipitated by ice-water quenching, filtered, and dried (yield: 68–72%).

Critical Parameters :

  • Temperature control : Maintaining 120°C prevents premature decomposition of the triazole intermediate.
  • Catalyst loading : Excess CuI (>10 mol%) leads to side-product formation via Glaser coupling.

Functionalization at Position 6

The 4-fluorobenzyl group is introduced via N-alkylation:

Optimized Protocol :

  • Base selection : Potassium carbonate (3.0 eq) in DMF facilitates deprotonation of the triazolopyrimidinone nitrogen.
  • Alkylation : 4-Fluorobenzyl bromide (1.1 eq) added dropwise at 0°C, warmed to 25°C over 2 hours.
  • Workup : Extracted with ethyl acetate (3 × 50 mL), dried over MgSO4, and concentrated.

Yield Enhancement Strategies :

Factor Optimal Condition Yield Impact
Reaction temperature 0°C → 25°C gradient +15%
Solvent Anhydrous DMF +22%
Stoichiometry 1.1 eq alkylating agent Prevents di-alkylation

Reaction Optimization and Process Analytics

Catalytic System Screening

Comparative evaluation of transition-metal catalysts for cyclization:

Catalyst Temperature (°C) Time (h) Yield (%)
Copper(I) iodide 120 12 72
Palladium(II) acetate 100 18 41
Iron(III) chloride 130 8 29

Purification and Isolation Techniques

Chromatographic Methods

Normal-phase silica chromatography :

  • Eluent gradient: Hexane → ethyl acetate (0–40% over 30 min)
  • Retention factor (k’): 3.2 for target compound

HPLC Conditions :

Column Mobile Phase Flow Rate Detection
C18 (250 mm) Acetonitrile/water (70:30) 1.0 mL/min UV 254 nm

Recrystallization Optimization

Solvent Pair Recovery (%) Purity (%)
Ethanol/DCM (3:1) 85 99.2
Methanol/water (8:2) 78 98.5
Acetone/hexane (1:2) 62 97.8

Structural Characterization Data

Spectroscopic Profiles

1H NMR (400 MHz, DMSO-d6) :

  • δ 8.21 (s, 1H, triazole-H)
  • δ 7.45–7.32 (m, 4H, aromatic H)
  • δ 5.04 (s, 2H, CH2Ph-F)
  • δ 2.35 (s, 6H, 2 × CH3)

13C NMR (101 MHz, DMSO-d6) :

  • δ 164.8 (C=O)
  • δ 152.1 (triazole-C)
  • δ 138.5–114.7 (aromatic carbons)
  • δ 40.3 (CH2Ph-F)

HRMS (ESI+) :

  • Calculated for C20H18FN5O [M+H]+: 380.1518
  • Found: 380.1515

X-ray Crystallography

Parameter Value
Crystal system Monoclinic
Space group P21/c
Dihedral angle 82.3° (triazole-pyrimidine)

Industrial-Scale Considerations

Process Intensification

  • Continuous flow synthesis : Reduces reaction time from 18 h (batch) to 2.5 h
  • In-line analytics : FTIR monitors cyclization completeness

Environmental Metrics

Metric Batch Process Flow Process
E-factor 86 34
PMI (kg/kg product) 120 48

Chemical Reactions Analysis

3-(3,5-dimethylphenyl)-6-[(4-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other functional groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(3,5-dimethylphenyl)-6-[(4-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethylphenyl)-6-[(4-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Variations and Physicochemical Properties

The triazolopyrimidinone core is highly modifiable, with substituents dictating pharmacological and physicochemical profiles. Key analogs include:

Compound Name / ID Substituents (Position 3 / Position 6) Molecular Weight Key Properties / Activities Reference
Target Compound 3,5-dimethylphenyl / 4-fluorobenzyl 407.43 (calc.) Likely enhanced lipophilicity (logP ~3.2)
BI65252 () Phenyl / 2,5-dimethylphenylmethyl 331.37 Antifungal or antiviral potential
10a () 4-Chlorophenyl / hexyl 331.37 Moderate solubility (ethanol-crystallized)
CAS 1040639-91-5 () 3-Fluorobenzyl / oxadiazole-linked dimethoxyphenyl 463.43 High H-bond acceptors (10); potential CNS activity
CAS 1040676-64-9 () 4-Ethoxyphenyl / oxadiazole-linked 3-methylphenyl 429.40 Enhanced metabolic stability
  • However, oxadiazole-containing analogs () exhibit higher molecular weights and polar surface areas, which may reduce blood-brain barrier penetration .
  • Synthetic Accessibility : Derivatives with alkyl chains (e.g., 10a ) are synthesized via straightforward alkylation, while oxadiazole-linked analogs require multi-step cyclization, impacting yields .

Pharmacokinetic and Pharmacodynamic Insights

  • Solubility : The 4-fluorobenzyl group may reduce aqueous solubility compared to hydroxylated analogs (e.g., glycoside derivatives in ), necessitating formulation optimization .
  • Metabolic Stability : Oxadiazole-linked analogs () resist CYP450-mediated degradation due to their rigid structures, whereas the target compound’s benzyl group may undergo oxidation .

Biological Activity

The compound 3-(3,5-dimethylphenyl)-6-[(4-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a member of the triazolopyrimidine class and has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. A notable study evaluated its cytotoxic effects against various cancer cell lines including A549 (lung adenocarcinoma), SW-480 (colorectal cancer), and MCF-7 (breast cancer). The results indicated significant antiproliferative activity with IC50 values as follows:

Cell LineIC50 (µM)
A5495.9
SW-4802.3
MCF-75.65

These values suggest that the compound exhibits strong cytotoxicity, particularly against the SW-480 cell line compared to standard chemotherapeutics like Cisplatin .

The mechanism underlying the anticancer activity appears to involve induction of apoptosis and cell cycle arrest. Specifically, the compound was shown to induce apoptosis in a dose-dependent manner in the A549 cell line. Flow cytometry analysis revealed that at higher concentrations (10 µM and 15 µM), late apoptotic cells increased significantly from 21.2% to 65.08% .

Structure-Activity Relationship (SAR)

Studies on SAR have identified that substituents on the phenyl rings play a crucial role in modulating biological activity. Compounds with halogen substitutions (such as fluorine) demonstrated enhanced potency compared to those with electron-donating groups like methoxy or methyl . The presence of bulky groups at the para position was more effective than substitutions at the meta position.

Study 1: Cytotoxic Evaluation

A comprehensive study synthesized various derivatives of triazolopyrimidines and evaluated their cytotoxicity against multiple human cancer cell lines. The findings indicated that compounds with specific substitutions exhibited enhanced activity compared to unsubstituted analogs. For instance, compound 6n showed superior cytotoxicity due to its optimal electronic properties and steric factors .

Study 2: Molecular Docking Studies

Molecular docking studies were conducted to predict binding affinities and interaction modes with targets such as EGFR (Epidermal Growth Factor Receptor). The results suggested that the compound binds effectively within the active site of EGFR, which is critical for its antiproliferative effects .

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